molecular formula C22H27N5O3S B11293034 N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B11293034
M. Wt: 441.5 g/mol
InChI Key: AEIZKGXFLPPHJE-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide: is a complex organic compound with a unique structure that includes a pteridine ring, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pteridine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these steps include various halogenating agents, reducing agents, and coupling reagents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine: N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide may have potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its interactions with biological targets could be studied to identify potential therapeutic effects.

Industry: In the materials science field, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.

Mechanism of Action

The mechanism by which N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

    N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide: can be compared with other pteridine derivatives, such as folic acid and methotrexate, which also contain the pteridine ring system.

    Sulfur-containing acetamides: Compounds like thioacetamide and sulfacetamide share the sulfanyl and acetamide functionalities.

Uniqueness: The uniqueness of this compound lies in its combination of the pteridine ring with the sulfanyl and acetamide groups, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H27N5O3S

Molecular Weight

441.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[4-oxo-3-(3-propan-2-yloxypropyl)pteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H27N5O3S/c1-14(2)30-11-5-10-27-21(29)19-20(24-9-8-23-19)26-22(27)31-13-18(28)25-17-7-6-15(3)16(4)12-17/h6-9,12,14H,5,10-11,13H2,1-4H3,(H,25,28)

InChI Key

AEIZKGXFLPPHJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CCCOC(C)C)C

Origin of Product

United States

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